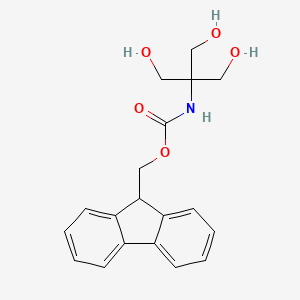
N-Fmoc-tris(hydroxymethyl)aminomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-tris(hydroxymethyl)aminomethane is a derivative of tris(hydroxymethyl)aminomethane, commonly known as Tris. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of Tris. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-tris(hydroxymethyl)aminomethane typically involves the reaction of Tris with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Tris+Fmoc chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-tris(hydroxymethyl)aminomethane undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Oxidation and Reduction: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methylene groups.
Esterification and Amidation: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters, and with amines to form amides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).
Major Products
Fmoc Deprotection: Tris(hydroxymethyl)aminomethane.
Oxidation: Tris(hydroxymethyl)aminomethane derivatives with aldehyde or carboxylic acid groups.
Reduction: Tris(hydroxymethyl)aminomethane derivatives with methylene groups.
Esterification and Amidation: Corresponding esters and amides of Tris derivatives
Aplicaciones Científicas De Investigación
N-Fmoc-tris(hydroxymethyl)aminomethane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptide-based biomolecules and in the study of protein-protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and in the formulation of biochemical reagents
Mecanismo De Acción
The primary mechanism of action of N-Fmoc-tris(hydroxymethyl)aminomethane involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This selective protection and deprotection mechanism is crucial for the stepwise construction of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: The parent compound without the Fmoc group.
N-Boc-tris(hydroxymethyl)aminomethane: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N-Cbz-tris(hydroxymethyl)aminomethane: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Fmoc-tris(hydroxymethyl)aminomethane is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential. Compared to Boc and Cbz protecting groups, Fmoc offers better stability and ease of handling in various synthetic applications .
Propiedades
Fórmula molecular |
C19H21NO5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO5/c21-10-19(11-22,12-23)20-18(24)25-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21-23H,9-12H2,(H,20,24) |
Clave InChI |
HUCDVXNSFWFZAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
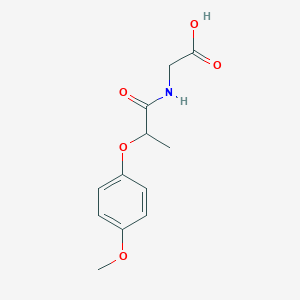
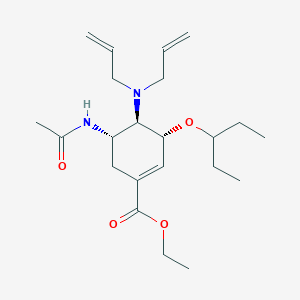

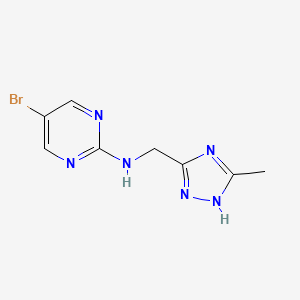
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
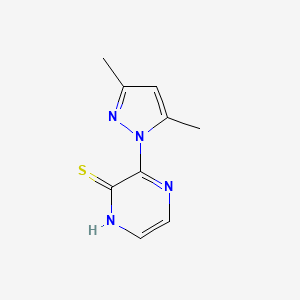
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
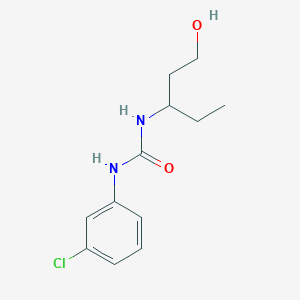
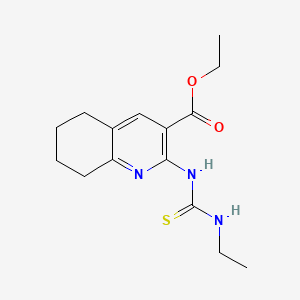

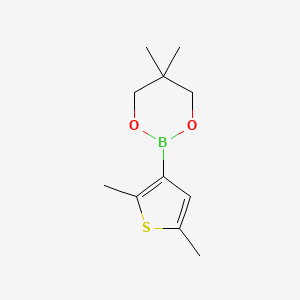
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
